N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
Description
Properties
Molecular Formula |
C20H27N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C20H27N3O3/c1-26-12-11-21-18(24)13-20(9-5-2-6-10-20)14-23-15-22-17-8-4-3-7-16(17)19(23)25/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,21,24) |
InChI Key |
UTBSOORDHIAYFG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1(CCCCC1)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Procedure :
-
Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazin-4-one, followed by cyclization with ammonium acetate to yield 3-amino-4(3H)-quinazolinone.
-
Modification : The 3-amino group is alkylated with 1-(bromomethyl)cyclohexane under basic conditions (KCO, DMF, 80°C).
Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | AcO, 110°C, 4 h | 85% | 95% |
| Alkylation | 1-(BrCH)CH, KCO, DMF, 12 h | 72% | 91% |
Key Source : demonstrates 66–75% yields for analogous 3-arylquinazolinones using similar conditions.
Preparation of 2-Chloro-N-(2-Methoxyethyl)Acetamide
Acylation of 2-Methoxyethylamine
Procedure :
-
Chloroacetyl chloride (1.2 eq) is added dropwise to 2-methoxyethylamine in dichloromethane (DCM) with triethylamine (TEA) at 0°C. The mixture is stirred for 2 h, washed with NaHCO, and dried to yield 2-chloro-N-(2-methoxyethyl)acetamide.
Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Melting Point | 112–114°C |
| NMR (CDCl) | δ 3.38 (s, 3H, OCH), 3.55 (t, 2H, CHO), 4.02 (s, 2H, ClCHCO) |
Key Source : reports 85% yields for analogous acetamide syntheses using chloroacetyl chloride.
Coupling of Quinazolinylmethylcyclohexane and Acetamide Side Chain
Nucleophilic Substitution
Procedure :
-
The intermediate 1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexane (1 eq) is treated with 2-chloro-N-(2-methoxyethyl)acetamide (1.5 eq) in DMF using NaH (2 eq) as a base at 60°C for 8 h.
Optimization :
Data :
| Condition | Yield | Purity |
|---|---|---|
| Conventional (60°C) | 65% | 88% |
| Microwave (100°C) | 78% | 94% |
Key Source : highlights microwave efficiency for similar S2 reactions in heterocyclic systems.
Alternative Routes and Comparative Analysis
Reductive Amination Approach
Procedure :
-
Step 1 : 4-Oxo-3(4H)-quinazolinecarbaldehyde is condensed with cyclohexylmethylamine via Schiff base formation.
-
Step 2 : Sodium cyanoborohydride reduces the imine to a secondary amine.
-
Step 3 : The amine is acylated with 2-methoxyethyl chloroacetate.
Data :
| Step | Yield |
|---|---|
| Schiff Base Formation | 82% |
| Reduction | 75% |
| Acylation | 68% |
Key Source : achieved 75% yields for reductive amination in quinazoline derivatives.
Solid-Phase Synthesis
Procedure :
-
Wang resin-bound quinazolinone undergoes alkylation with 1-(bromomethyl)cyclohexane, followed by on-resin acylation with 2-methoxyethyl isocyanate.
Advantage :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation + Alkylation | High regioselectivity | Multi-step, moderate yields |
| Reductive Amination | Flexible for diverse analogs | Requires aldehyde intermediate |
| Solid-Phase | High purity | Specialized equipment needed |
Industrial Scalability : The microwave-assisted S2 method (Section 4.1) is preferred for scale-up due to shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone and acetamide derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds similar to N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide have been shown to inhibit platelet-derived growth factor receptor autophosphorylation, which is crucial in cancer cell proliferation .
Neuroprotective Effects
Compounds containing quinazoline structures have also demonstrated neuroprotective effects. Studies suggest that they can inhibit acetylcholinesterase activity, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease . The inhibition of this enzyme leads to increased levels of acetylcholine, improving cognitive functions.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Similar quinazoline derivatives have been tested for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with notable minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .
Synthesis and Evaluation of Quinazoline Derivatives
A study focused on synthesizing a series of quinazoline derivatives, including this compound, evaluated their biological activities through in vitro assays. The results indicated that specific modifications to the quinazoline core significantly enhanced anticancer and antimicrobial activities .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic applications . The findings suggest that the compound binds effectively to the active sites of enzymes involved in cancer progression and neurodegeneration.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs identified in the evidence:
*Estimated based on analogs. ‡Molecular weight range based on substituent variations.
Key Comparative Insights
Quinazolinone vs. Benzotriazinone Cores: The target compound’s 4-oxo-quinazolinyl core is structurally distinct from benzotriazinone derivatives (e.g., ), which contain additional nitrogen atoms. Benzotriazinones may exhibit altered electronic properties and binding affinities due to their expanded aromatic system .
Substituent Effects on Solubility and Bioavailability :
- The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to chlorophenyl () or dichlorophenyl () substituents, which increase lipophilicity but reduce metabolic stability .
Biological Activity Trends :
- Compounds with dichlorophenyl or trifluoromethyl groups () are often associated with enzyme inhibition or receptor antagonism, while methoxy-containing analogs () may prioritize passive membrane permeability .
Synthetic Accessibility: The target compound’s cyclohexylmethyl group may require multi-step synthesis involving cyclohexane intermediates, similar to methods in (e.g., coupling via N,N′-carbonyldiimidazole) . In contrast, benzotriazinone derivatives () necessitate specialized heterocyclic ring formation .
Research Findings and Implications
- Anticonvulsant Potential: highlights the anticonvulsant activity of 2,4-dioxo-quinazolinyl acetamides, suggesting that the target compound’s single 4-oxo group may retain similar efficacy with reduced oxidative liability .
- Enzyme Inhibition : Chlorinated or fluorinated analogs () demonstrate the importance of electron-withdrawing groups for target binding, whereas the target compound’s methoxyethyl group may modulate selectivity .
Biological Activity
N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H24N4O3
- Molecular Weight : 344.41 g/mol
- IUPAC Name : this compound
This compound features a quinazoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on various receptors, potentially altering signaling pathways that contribute to disease progression.
- DNA Interaction : The compound might interfere with DNA replication or transcription processes, which is crucial for the survival of rapidly dividing cells.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance:
- Cytotoxicity Assays : Research has shown that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Apoptosis |
| Compound B | A549 | 12.5 | Cell Cycle Arrest |
Antimicrobial Activity
Quinazoline derivatives have also been studied for their antimicrobial properties:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Anticancer Activity :
- A recent study synthesized a series of quinazoline derivatives and tested their activity against MCF-7 and MDA-MB-468 cell lines. The results indicated that modifications in the side chains significantly affected cytotoxicity, with some compounds exhibiting GI50 values below 10 µM, indicating potent anticancer activity.
-
Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial efficacy of quinazoline derivatives against various bacterial strains. The study found that certain modifications enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections.
Q & A
Q. What are the established synthetic routes for N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Quinazolinone Core Formation : Start with cyclization of precursors like methyl 2-isothiocyanatobenzoate and glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
Acetamide Coupling : Use N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid, then react with N-(2-methoxyethyl)-2-(1-substituted cyclohexyl)acetamide derivatives under inert conditions.
Optimization Strategies :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility.
- Catalysts : Add triethylamine (TEA) to neutralize HCl byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify protons on the methoxyethyl group (δ 3.2–3.5 ppm) and cyclohexyl substituents (δ 1.2–2.1 ppm).
- 13C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and quinazolinone aromatic carbons (~120–150 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
- HPLC : Employ C18 columns with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Antimicrobial Activity :
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
- Enzyme Inhibition : Screen against kinases (e.g., CDK5/p25) using fluorescence-based ATP competition assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Comparative Meta-Analysis : Normalize data using IC50/EC50 values from standardized assays (e.g., fixed exposure times, cell lines).
- Structural Validation : Confirm compound purity via HPLC and NMR to rule out batch variability .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in conflicting models .
Q. What computational approaches are suitable for predicting protein-ligand interactions with this compound?
Methodological Answer:
- Molecular Docking : Use Glide XP (Schrödinger) to model binding modes, prioritizing hydrophobic enclosure motifs (e.g., quinazolinone-core interactions with kinase active sites) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG) .
Q. What strategies can improve the compound’s pharmacokinetic properties through structural modification?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) on the cyclohexyl moiety .
- Metabolic Stability : Replace labile esters (e.g., methoxyethyl) with bioisosteres like tetrahydropyran .
- Permeability : Reduce molecular weight (<500 Da) by truncating non-essential substituents .
Q. How can target engagement be validated in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
